molecular formula C9H11BrO2S B1376365 1-(Bromomethyl)-4-(ethylsulfonyl)benzene CAS No. 90561-19-6

1-(Bromomethyl)-4-(ethylsulfonyl)benzene

Cat. No. B1376365
CAS RN: 90561-19-6
M. Wt: 263.15 g/mol
InChI Key: PCDCAUSAEZLPSV-UHFFFAOYSA-N
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Description

Bromomethyl compounds, such as “1-(Bromomethyl)-4-(ethylsulfonyl)benzene”, typically consist of a benzene ring with a bromomethyl group attached. They are often used as intermediates in organic synthesis .


Synthesis Analysis

While specific synthesis methods for “1-(Bromomethyl)-4-(ethylsulfonyl)benzene” are not available, bromomethyl compounds are generally synthesized through radical reactions .


Molecular Structure Analysis

The molecular structure of “1-(Bromomethyl)-4-(ethylsulfonyl)benzene” would likely consist of a benzene ring with a bromomethyl group and an ethylsulfonyl group attached. The exact positions of these groups on the benzene ring would depend on the specific synthesis method used .


Chemical Reactions Analysis

Bromomethyl compounds can undergo various reactions, including electrophilic aromatic substitution . They can also participate in protodeboronation reactions .


Physical And Chemical Properties Analysis

While specific physical and chemical properties for “1-(Bromomethyl)-4-(ethylsulfonyl)benzene” are not available, benzene is a colorless liquid with a characteristic odor .

Scientific Research Applications

Fluorescence and Photoluminescence Studies

The compound's derivatives, such as 1-Bromo-4-(2,2-diphenylvinyl) benzene, exhibit unique fluorescence and photoluminescence properties. These characteristics are explored for applications in optical materials, sensors, and bioimaging technologies. The steric configuration of these derivatives can hinder tight intermolecular packing, enhancing their solid-state fluorescence intensity, which is crucial for advanced imaging and sensing applications (Liang Zuo-qi, 2015).

Safety And Hazards

Benzene is known to be a human carcinogen and is highly toxic . Therefore, bromomethyl compounds, which contain a benzene ring, should be handled with caution.

Future Directions

The future directions for “1-(Bromomethyl)-4-(ethylsulfonyl)benzene” would depend on its specific applications. Bromomethyl compounds have been used in the synthesis of various other compounds, suggesting potential uses in fields like pharmaceuticals and materials science .

properties

IUPAC Name

1-(bromomethyl)-4-ethylsulfonylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO2S/c1-2-13(11,12)9-5-3-8(7-10)4-6-9/h3-6H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCDCAUSAEZLPSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Bromomethyl)-4-(ethylsulfonyl)benzene

Synthesis routes and methods

Procedure details

To a solution of 1-(ethylsulfonyl)-4-methylbenzene (5 g, 25.7 mmol) in CCl4 (30 mL) was added N-bromosuccinimide (5.54 g, 30.8 mmol) and azobisisobutyronitrile (0.46 g, 2.57 mmol). The mixture was stirred at 80° C. overnight. The mixture was filtered and the filtrate was concentrated under reduced pressure. The residue was added to water (50 mL) and extracted with EtOAc (3×30 mL). The combined organic layers were washed with water (2×40 mL) and brine (50 mL), dried over anhydrous Na2SO4, filtered and concentrated under reduced pressure to afford crude 1-(bromomethyl)-4-(ethylsulfonyl)benzene (6.62 g, 98%) as a yellow solid, which was used for the next step without further purification.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5.54 g
Type
reactant
Reaction Step One
Quantity
0.46 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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